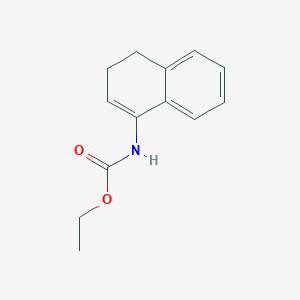

Ethyl 3,4-dihydronaphthalen-1-ylcarbamate

Description

Structure

3D Structure

Properties

CAS No. |

920743-01-7 |

|---|---|

Molecular Formula |

C13H15NO2 |

Molecular Weight |

217.26 g/mol |

IUPAC Name |

ethyl N-(3,4-dihydronaphthalen-1-yl)carbamate |

InChI |

InChI=1S/C13H15NO2/c1-2-16-13(15)14-12-9-5-7-10-6-3-4-8-11(10)12/h3-4,6,8-9H,2,5,7H2,1H3,(H,14,15) |

InChI Key |

SOOLRZNCVDUGRP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=CCCC2=CC=CC=C21 |

Origin of Product |

United States |

Contextualization Within Dihydronaphthalene Chemistry and Its Significance in Organic Synthesis

The dihydronaphthalene framework is a prominent structural motif found in a variety of natural products and biologically active molecules. nih.govrsc.org These derivatives, particularly aryldihydronaphthalenes, are recognized as an important subclass of the lignan (B3055560) family of compounds, which are known for their diverse pharmacological activities. rsc.orgresearchgate.net The partially saturated nature of the dihydronaphthalene ring system allows for selective chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules. smolecule.com

The synthesis of dihydronaphthalene derivatives is a subject of ongoing research, with various methods being developed to construct this bicyclic system. nih.gov These methods often involve cyclization reactions that can build molecular complexity in an efficient manner. rsc.org The reactivity of the dihydronaphthalene core can be tailored by the introduction of different functional groups, influencing its electronic properties and steric environment.

Table 1: Physicochemical Properties of Structurally Related Dihydronaphthalene Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

|---|---|---|---|

| 3,4-Dihydronaphthalen-1(2H)-one | C₁₀H₁₀O | 146.19 | Liquid |

| 3,4-Dihydronaphthalen-1(2H)-one oxime | C₁₀H₁₁NO | 161.20 | Solid |

Note: Data presented is for structurally analogous compounds to provide context for the dihydronaphthalene core.

Academic Relevance of Carbamate Functional Groups in Chemical Transformations and Molecular Design

The carbamate (B1207046) functional group, formally an ester of carbamic acid, is a cornerstone in modern organic chemistry. wikipedia.org Carbamates are widely recognized for their role as protecting groups for amines due to their general stability under a range of reaction conditions and the availability of various methods for their introduction and removal.

Beyond their use as protecting groups, carbamates are integral to the design of pharmaceuticals and agrochemicals. They can act as bioisosteres of amide bonds in peptidomimetics, potentially improving the metabolic stability and cell permeability of drug candidates. The hydrogen bonding capabilities of the carbamate linkage can also play a crucial role in the interaction of a molecule with its biological target. The synthesis of carbamates can be achieved through several routes, including the reaction of an alcohol with an isocyanate or the reaction of an amine with a chloroformate.

Table 2: Spectroscopic Data for a Structurally Related Carbamate

| Compound Name | ¹H NMR (CDCl₃, δ in ppm) | ¹³C NMR (CDCl₃, δ in ppm) |

|---|

Note: The data presented is for a structurally analogous compound to provide context for the ethyl carbamate moiety.

Overview of Current Academic Research Trajectories for Analogous Organic Compounds

Precursor Synthesis Strategies: Focus on 3,4-Dihydronaphthalen-1(2H)-one Scaffolds

The 3,4-dihydronaphthalen-1(2H)-one, commonly known as α-tetralone, is the foundational precursor for the synthesis of ethyl 3,4-dihydronaphthalen-1-ylcarbamate. The synthetic approaches to this key intermediate can be broadly categorized into conventional routes and more contemporary advanced catalytic methods.

Conventional Synthetic Routes to the 3,4-Dihydronaphthalene Core

Historically, the construction of the 3,4-dihydronaphthalene core has relied on robust and well-established reactions. One of the most common methods is the intramolecular Friedel-Crafts acylation of γ-phenylbutyric acid and its derivatives. This reaction is typically promoted by strong acids such as polyphosphoric acid (PPA) or Lewis acids like aluminum chloride (AlCl₃).

Another classical approach is the Haworth synthesis , which involves the Friedel-Crafts acylation of an aromatic compound (like benzene) with a cyclic anhydride (B1165640) (such as succinic anhydride), followed by a Clemmensen or Wolff-Kishner reduction and subsequent intramolecular cyclization.

The Claisen-Schmidt condensation represents another viable route, where an appropriately substituted benzaldehyde (B42025) is condensed with a ketone, followed by cyclization to form the dihydronaphthalene ring system. For instance, the condensation of 3,4-dimethoxybenzaldehyde (B141060) with α-tetralone has been reported to yield a chalcone (B49325) derivative which is a related structural motif.

These conventional methods, while effective, often require harsh reaction conditions, stoichiometric amounts of reagents, and can generate significant waste.

Advanced Catalytic Approaches in Dihydronaphthalene Core Formation

In recent years, the development of advanced catalytic methods has provided more efficient and environmentally benign pathways to the 3,4-dihydronaphthalene core. These methods often offer higher atom economy, milder reaction conditions, and greater control over the molecular architecture.

Photocatalytic annulation-carbohalogenation has emerged as a powerful tool for the atom-economic synthesis of functionalized 3,4-dihydronaphthalen-1(2H)-ones. This method utilizes the ability of a photocatalyst to initiate a radical cascade reaction from readily available starting materials, such as 1,7-enynes and alkyl halides, leading to the formation of the dihydronaphthalene ring with concomitant installation of a halogen atom.

Rhodium-catalyzed hydroacylation of ortho-allylbenzaldehydes provides an enantioselective route to 3,4-dihydronaphthalen-1(2H)-one products. This process is highly atom-economic as it involves an intramolecular addition reaction with no byproducts. The use of chiral ligands, such as (R)-DTBM-SEGPHOS, allows for the synthesis of enantioenriched tetralones with excellent enantioselectivities.

Other notable advanced methods include:

Iron(III)-catalyzed synthesis from aryl ketone precursors, which proceeds through reactive 3,4-dihydro-2H-pyran intermediates that undergo a Friedel-Crafts alkylation.

Visible-light-driven photocyclization of aryl sulfoxonium ylides with unactivated alkenes.

Proton-coupled electron transfer mediated by an organic photoredox catalyst, enabling a metal-free ring expansion of cyclopropanols.

Table 1: Comparison of Synthetic Routes to 3,4-Dihydronaphthalen-1(2H)-one

| Method | Reagents/Catalysts | Advantages | Disadvantages |

|---|---|---|---|

| Conventional Methods | |||

| Intramolecular Friedel-Crafts Acylation | Strong acids (e.g., PPA), Lewis acids (e.g., AlCl₃) | Well-established, readily available starting materials | Harsh conditions, stoichiometric reagents, waste generation |

| Haworth Synthesis | AlCl₃, Zn(Hg)/HCl or H₂NNH₂/KOH | Versatile for substituted derivatives | Multi-step, often low overall yield |

| Claisen-Schmidt Condensation | Base (e.g., NaOH) | Simple procedure | Limited to specific substitution patterns |

| Advanced Catalytic Methods | |||

| Photocatalytic Annulation-Carbohalogenation | Photocatalyst, light | Atom-economic, mild conditions, high stereoselectivity | May require specialized equipment |

| Rhodium-Catalyzed Hydroacylation | [Rh(COD)Cl]₂, chiral ligands (e.g., (R)-DTBM-SEGPHOS) | High enantioselectivity, atom-economic | Expensive catalyst and ligands |

| Iron(III)-Catalyzed Synthesis | FeCl₃ | Inexpensive catalyst, mild conditions | Substrate scope may be limited |

| Visible-Light Photocyclization | Organic photocatalyst (e.g., 4CzIPN), light | Metal-free, mild conditions | May require specific chromophores in substrates |

Carbamate Formation Reactions: Methodologies for N-Carbamoylation and Urethane (B1682113) Synthesis

Once the 3,4-dihydronaphthalen-1(2H)-one precursor is synthesized, it must be converted to the corresponding amine, (3,4-dihydronaphthalen-1-yl)amine, which then serves as the direct precursor to the target carbamate. The formation of the carbamate functional group, a key step in urethane synthesis, can be achieved through several methodologies.

Direct Carbamoylation and Related Amine-to-Carbamate Transformations

The most straightforward method for the synthesis of ethyl carbamates from a primary amine is direct acylation with an ethyl chloroformate . This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.

An alternative approach involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP). While this is commonly used for the introduction of a Boc protecting group, similar reagents can be employed for the formation of other carbamates.

The Curtius rearrangement provides an indirect route where a carboxylic acid is converted to an acyl azide (B81097), which then rearranges to an isocyanate. The isocyanate can be subsequently trapped with ethanol (B145695) to yield the desired ethyl carbamate.

Metal-Catalyzed and Other Transition Metal-Mediated Carbamate Syntheses

Transition metal catalysis offers milder and more efficient alternatives for carbamate synthesis. Palladium-catalyzed carbonylation of the corresponding aryl halide or triflate in the presence of an amine and carbon monoxide can lead to carbamate formation.

More recently, methods utilizing carbon dioxide as a C1 source have gained prominence due to their green chemistry credentials. For instance, a three-component coupling of an amine, carbon dioxide, and an alkyl halide can be catalyzed by bases like cesium carbonate in the presence of a phase-transfer catalyst.

Table 2: Selected Methods for Carbamate Formation from Amines

| Method | Reagents | Conditions | Key Features |

|---|---|---|---|

| Direct Acylation | Ethyl chloroformate, Base (e.g., Et₃N) | Typically 0 °C to room temperature | Simple, widely used, generates HCl byproduct |

| Isocyanate Trapping | Isocyanate, Ethanol | Often spontaneous or requires mild heating | Requires prior synthesis of the isocyanate |

| Curtius Rearrangement | Carboxylic acid -> Acyl azide -> Isocyanate, Ethanol | Multi-step, involves potentially hazardous intermediates | Versatile for substrates where the amine is not readily available |

| Metal-Catalyzed Carbonylation | Aryl halide/triflate, CO, Amine, Pd catalyst | Elevated pressure and temperature | Can be used for a wide range of substrates |

| CO₂ Coupling | Amine, CO₂, Alkyl halide, Base (e.g., Cs₂CO₃) | Mild conditions | Utilizes a renewable C1 source, environmentally friendly |

Stereochemical Control and Regioselectivity in Synthetic Pathways

The stereochemistry at the C1 position of the dihydronaphthalene ring and the regioselectivity of the carbamate installation are critical considerations in the synthesis of ethyl 3,4-dihydronaphthalen-1-ylcarbamate.

A key step for introducing chirality is the conversion of the prochiral 3,4-dihydronaphthalen-1(2H)-one to the chiral (3,4-dihydronaphthalen-1-yl)amine. This can be achieved through asymmetric reductive amination . This transformation can be performed directly using a chiral catalyst or indirectly by first forming an imine or oxime, followed by a stereoselective reduction.

For instance, the use of chiral ruthenium catalysts with ligands such as TunePhos in the direct reductive amination of tetralones with an ammonia (B1221849) source has been shown to provide chiral primary amines with high enantioselectivity. This approach is highly attractive as it directly establishes the desired stereocenter.

Alternatively, the ketone can be converted to an oxime, which is then subjected to a stereoselective reduction. The choice of reducing agent and chiral catalyst is crucial in determining the stereochemical outcome.

Regarding regioselectivity, the synthesis of ethyl 3,4-dihydronaphthalen-1 -ylcarbamate is inherently regioselective due to the synthetic route proceeding through the 1-keto precursor. The position of the carbonyl group dictates the position of the subsequent amine and, therefore, the carbamate functionality. If the synthesis were to start from a different isomer of the dihydronaphthalenone or a substituted naphthalene (B1677914) precursor, the regioselectivity would need to be carefully controlled through the use of directing groups or by leveraging the inherent electronic and steric properties of the starting material. For example, in the functionalization of 1-naphthylamine (B1663977) derivatives, directing groups can be employed to achieve regioselective C-H activation and subsequent amination at specific positions. However, for the target molecule, the regiochemistry is secured by the choice of the starting tetralone.

Diastereoselective and Enantioselective Approaches to Dihydronaphthalene-Carbamate Scaffolds

The stereochemical configuration of ethyl 3,4-dihydronaphthalen-1-ylcarbamate is determined by the chirality of the precursor, 3,4-dihydronaphthalene-1-carboxylic acid. Therefore, diastereoselective and enantioselective methods are focused on the synthesis of this key intermediate.

One effective strategy for the enantioselective synthesis of 1,2-dihydronaphthalenes involves the use of N-heterocyclic carbene (NHC) catalysis in cascade annulation reactions of benzodiketones and enals under oxidative conditions. This method can produce a variety of 1,2-dihydronaphthalenes with two adjacent stereocenters in high yields (up to 99%), excellent diastereomeric ratios (>20:1 dr), and high enantiomeric excess (up to 99% ee) nih.gov. Although this method produces a 1,2-dihydronaphthalene (B1214177), it highlights the potential of organocatalysis in controlling the stereochemistry of the dihydronaphthalene core.

Another powerful approach is the copper-catalyzed intramolecular reductive cyclization of benz-tethered 1,3-dienes that contain a ketone moiety. This process yields biologically active 1,2-dihydronaphthalene-1-ol derivatives with excellent enantio- and diastereoselectivity nih.gov. The resulting chiral alcohol can then be further functionalized to the desired carboxylic acid and subsequently the carbamate.

Furthermore, asymmetric synthesis of dihydronaphthalene-1,4-diols or tetrahydronaphthalene-1,4-diones can be achieved through asymmetric cycloaddition/annulation reactions catalyzed by chiral phosphoric acid rsc.org. These chiral intermediates can serve as precursors to the target molecule. An organocatalytic, highly enantioselective Michael-aldol cascade reaction provides another route to chiral dihydronaphthalenes nih.gov. The introduction of activating groups on the aromatic ring allows for the deprotonation and subsequent cascade reaction under mild conditions.

The aryne Diels-Alder reaction with acyclic dienes has been shown to be a diastereoselective method for the synthesis of functionalized 1,4-dihydronaphthalenes acs.org. This approach can provide enantiomerically enriched cycloadducts, which can be further elaborated to the target carbamate.

| Method | Catalyst/Reagent | Stereoselectivity | Precursor |

| NHC-Catalyzed Cascade Annulation | N-Heterocyclic Carbene | >20:1 dr, up to 99% ee | Benzodiketones and enals |

| Copper-Catalyzed Reductive Cyclization | Copper Catalyst | Excellent enantio- and diastereoselectivity | Benz-tethered 1,3-dienes with a ketone |

| Asymmetric Cycloaddition/Annulation | Chiral Phosphoric Acid | High enantioselectivity | N/A |

| Michael-Aldol Cascade | Organocatalyst | High enantioselectivity | Arylalkanes and enals |

| Aryne Diels-Alder Reaction | Benzyne | Diastereoselective | Acyclic dienes |

Regiochemical Considerations in the Functionalization of the Dihydronaphthalene System

The synthesis of ethyl 3,4-dihydronaphthalen-1-ylcarbamate requires the specific functionalization at the C1 position of the dihydronaphthalene ring. The regioselectivity is typically established during the synthesis of the precursor, 3,4-dihydronaphthalene-1-carboxylic acid.

A common and effective strategy to achieve this regioselectivity is to start with a pre-functionalized precursor, such as 1-tetralone (B52770). The ketone group at the C1 position of 1-tetralone serves as a handle for further functionalization. For instance, a facile and regioselective synthesis of 1-tetralones can be achieved via a silver-catalyzed ring expansion of tertiary cyclobutanols rsc.org. Additionally, the selective oxidation of tetralin to 1-tetralone can be accomplished with high selectivity using specific catalysts rsc.org.

Once 1-tetralone is obtained, it can be converted to a dihydronaphthalene with a functional group at the C1 position. For example, the reaction of 1-tetralone can lead to the formation of a dihydronaphthalene with a double bond between C1 and C2, which can then be selectively functionalized. The regioselective oxidation of tetrahydronaphthalenes to α-tetralone derivatives using DDQ as an oxidizing agent is another efficient method to introduce functionality at the desired position nih.govnih.gov.

Furthermore, the regioselective functionalization of quinolines through C-H activation has been extensively reviewed and provides insights into controlling the position of functionalization on aromatic systems, which can be conceptually applied to the dihydronaphthalene system nih.gov.

Mechanistic Investigations of Key Synthetic Steps

The key synthetic step in the proposed route to ethyl 3,4-dihydronaphthalen-1-ylcarbamate is the Curtius rearrangement of 3,4-dihydronaphthalene-1-carbonyl azide. Understanding the mechanism of this step is crucial for predicting its outcome and optimizing reaction conditions.

Elucidation of Reaction Intermediates and Transition States

The Curtius rearrangement is widely accepted to proceed through a concerted mechanism, where the migration of the alkyl or aryl group occurs simultaneously with the expulsion of nitrogen gas from the acyl azide. This concerted pathway avoids the formation of a highly reactive nitrene intermediate nih.govwikipedia.org. Computational studies on the Curtius-like rearrangements of various azides support a concerted mechanism nih.gov.

In the case of 3,4-dihydronaphthalene-1-carbonyl azide, the rearrangement would involve a transition state where the dihydronaphthyl group migrates to the nitrogen atom as the nitrogen molecule departs. The concerted nature of the reaction ensures the retention of stereochemistry at the migrating carbon (C1 of the dihydronaphthalene ring).

While a discrete nitrene intermediate is generally not formed in the thermal Curtius rearrangement, photochemical conditions can lead to the formation of a singlet nitrene nih.gov. Ultrafast time-resolved spectroscopic and computational studies on the photochemistry of 2-naphthoyl azide have provided evidence for both a concerted rearrangement to the isocyanate and the formation of a singlet nitrene intermediate researchgate.net. The partitioning between these two pathways is influenced by the solvent polarity.

Kinetic and Thermodynamic Aspects of Reaction Pathways

The Curtius rearrangement is a thermally induced unimolecular reaction, and its rate is dependent on the temperature and the structure of the acyl azide. Thermodynamic calculations have shown that the concerted mechanism for the Curtius rearrangement is energetically favorable wikipedia.org.

The kinetics of reactions involving dihydronaphthalene functionalization can be complex. For instance, the acid-catalyzed ring opening of naphthalene 1,2-oxide has been studied to understand the kinetic and thermodynamic stability of related compounds nih.gov. Such studies provide a framework for analyzing the energetic landscape of reactions involving the dihydronaphthalene scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as an unparalleled tool for mapping the precise atomic connectivity and spatial arrangement of atoms within a molecule in solution. By analyzing the behavior of atomic nuclei in a magnetic field, detailed information about the chemical environment of each atom can be obtained.

The ¹H and ¹³C NMR spectra of ethyl 3,4-dihydronaphthalen-1-ylcarbamate provide foundational information about its molecular framework. The chemical shift (δ) of each nucleus is indicative of its local electronic environment.

In the ¹H NMR spectrum, the aromatic protons of the dihydronaphthalene ring are expected to appear in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The allylic and aliphatic protons of the cyclohexene (B86901) moiety would resonate at higher fields. Specifically, the methylene (B1212753) protons (-CH₂-) at positions 3 and 4 would likely appear as complex multiplets. The ethyl group of the carbamate would be characterized by a quartet for the methylene protons (-O-CH₂-CH₃) and a triplet for the terminal methyl protons (-O-CH₂-CH₃), a result of spin-spin coupling. The N-H proton of the carbamate functionality is expected to be a broad singlet, with its chemical shift being sensitive to solvent and concentration.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the aromatic ring would be observed in the δ 120-140 ppm range, while the sp³-hybridized carbons of the dihydronaphthalene ring would appear further upfield. The carbonyl carbon of the carbamate group is characteristically deshielded and would be found significantly downfield, often in the δ 150-170 ppm region. The carbons of the ethyl group would resonate at the highest field strengths.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethyl 3,4-Dihydronaphthalen-1-ylcarbamate

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 8.0 | 120 - 140 |

| C1 (C-N) | - | ~135 |

| C2 (C=C) | ~6.0 | ~125 |

| C3 (-CH₂-) | ~2.3 | ~25 |

| C4 (-CH₂-) | ~2.8 | ~30 |

| NH | Variable (broad singlet) | - |

| C=O | - | 150 - 170 |

| -O-CH₂- | ~4.1 (quartet) | ~60 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning signals and elucidating complex structural features.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For ethyl 3,4-dihydronaphthalen-1-ylcarbamate, COSY would be crucial for confirming the connectivity of the protons within the cyclohexene ring and the ethyl group. Cross-peaks would be observed between adjacent protons, for instance, between the protons at C-3 and C-4.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique allows for the definitive assignment of each proton signal to its corresponding carbon atom, simplifying the interpretation of the complex spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment maps long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is particularly powerful for identifying quaternary carbons (which are not observed in HSQC) and for piecing together different fragments of the molecule. For example, correlations between the N-H proton and the carbonyl carbon, as well as the C1 carbon, would confirm the carbamate linkage and its position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding connectivity. This is vital for determining the molecule's stereochemistry and preferred conformation in solution. For instance, NOESY could reveal spatial proximities between the protons of the ethyl group and specific protons on the dihydronaphthalene ring system.

While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) can probe the structure and dynamics in the crystalline or amorphous solid state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of solid samples, revealing information about molecular packing and polymorphism. Furthermore, advanced ssNMR experiments can be employed to study molecular motions and dynamic processes occurring in the solid state, offering insights that are not accessible from solution-state studies.

X-ray Crystallography for Precise Solid-State Molecular Geometry and Conformation

A single-crystal X-ray diffraction analysis of ethyl 3,4-dihydronaphthalen-1-ylcarbamate would provide a definitive map of its atomic positions. The resulting crystal structure would confirm the molecular connectivity and provide precise measurements of all bond lengths and angles. Of particular interest would be the conformation of the carbamate group relative to the dihydronaphthalene ring and the puckering of the non-aromatic portion of the ring system. Analysis of related structures in crystallographic databases suggests that the carbamate group may adopt a planar or near-planar conformation to maximize resonance stabilization.

Table 2: Hypothetical Crystallographic Data for Ethyl 3,4-Dihydronaphthalen-1-ylcarbamate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~14.1 |

| β (°) | ~95.0 |

| Volume (ų) | ~1200 |

Note: This data is hypothetical and represents typical values for organic molecules of similar size and complexity.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules pack together in the crystal lattice. This is governed by a variety of intermolecular interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking.

For ethyl 3,4-dihydronaphthalen-1-ylcarbamate, the N-H group of the carbamate is a hydrogen bond donor, and the carbonyl oxygen is a hydrogen bond acceptor. It is highly probable that the crystal structure would feature intermolecular hydrogen bonds between these groups, leading to the formation of chains or dimeric motifs. Additionally, the aromatic rings provide the potential for π-π stacking interactions, which would further stabilize the crystal lattice. A detailed analysis of the crystal packing would provide a deeper understanding of the solid-state properties of the compound.

Polymorphism Studies in Dihydronaphthalene Derivatives

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of materials science, particularly in the pharmaceutical industry, as different polymorphs can exhibit varied physical properties. While specific polymorphism studies on Ethyl 3,4-dihydronaphthalen-1-ylcarbamate are not extensively documented in public literature, the behavior of related naphthalene derivatives provides valuable insights.

Naphthalene diimides (NDIs), for example, are known for their rich crystal chemical behavior, which includes numerous polymorphic transitions. rsc.orgresearchgate.net The stability of these different forms is influenced by a delicate balance between intermolecular π–π stacking interactions of the naphthalene cores and the conformational flexibility of alkyl side chains. rsc.org Thermally induced solid-state transitions are common, and in some cases, the presence of a substrate can induce the formation of new polymorphic forms not observed in the bulk material. researchgate.net

For Ethyl 3,4-dihydronaphthalen-1-ylcarbamate, the potential for polymorphism would be governed by the interplay of hydrogen bonding from the carbamate's N-H group, π–π interactions from the dihydronaphthalene ring, and the conformational flexibility of the ethyl group. Techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and optical microscopy would be essential to identify and characterize potential polymorphic forms of this compound. rsc.org

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy is a powerful non-destructive technique for identifying functional groups and elucidating the molecular structure of a compound. windows.netmdpi.com Both FT-IR and Raman spectroscopy provide a unique "fingerprint" based on the vibrational modes of a molecule. mdpi.com

Identification of Characteristic Functional Group Vibrations of the Carbamate and Dihydronaphthalene Moieties

The vibrational spectrum of Ethyl 3,4-dihydronaphthalen-1-ylcarbamate is dominated by the characteristic absorptions of its two main components: the carbamate group and the dihydronaphthalene ring system.

Carbamate Moiety: The carbamate functional group (-NH-C(=O)-O-) gives rise to several distinct and strong vibrational bands.

N-H Stretching: A prominent band is expected in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration. mdpi.com

C=O Stretching: The carbonyl (C=O) stretching vibration is one of the most intense absorptions in the IR spectrum, typically appearing in the 1680-1740 cm⁻¹ range. mdpi.comacs.org For carbamates, this band is often observed around 1725-1737 cm⁻¹. mdpi.com

C-N Stretching: The C-N stretching vibration usually appears in the 1200-1300 cm⁻¹ region. mdpi.com

N-H Bending: The N-H in-plane bending (or deformation) vibration is typically found near 1500-1550 cm⁻¹.

Dihydronaphthalene Moiety: The dihydronaphthalene portion of the molecule contributes vibrations characteristic of both aromatic and aliphatic structures.

Aromatic C-H Stretching: Vibrations corresponding to the stretching of C-H bonds on the aromatic part of the ring are expected just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). vscht.cz

Aliphatic C-H Stretching: The methylene (-CH₂) groups in the dihydronaphthalene ring and the ethyl group will show symmetric and asymmetric stretching vibrations in the 2850-3000 cm⁻¹ range. vscht.cz

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to bands in the 1450-1620 cm⁻¹ region. mdpi.comvscht.cz

CH₂ Bending: The scissoring and wagging vibrations of the methylene groups are expected around 1450-1470 cm⁻¹ and 1250-1350 cm⁻¹, respectively.

The following table summarizes the expected characteristic vibrational frequencies for Ethyl 3,4-dihydronaphthalen-1-ylcarbamate.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Moiety |

| N-H | Stretching | 3300-3400 | Carbamate |

| Aromatic C-H | Stretching | 3000-3100 | Dihydronaphthalene |

| Aliphatic C-H | Stretching | 2850-3000 | Dihydronaphthalene / Ethyl |

| C=O | Stretching | 1680-1740 | Carbamate |

| Aromatic C=C | Stretching | 1450-1620 | Dihydronaphthalene |

| N-H | Bending | 1500-1550 | Carbamate |

| Aliphatic CH₂ | Bending (Scissoring) | 1450-1470 | Dihydronaphthalene / Ethyl |

| C-N | Stretching | 1200-1300 | Carbamate |

| C-O | Stretching | 1000-1250 | Carbamate |

Conformational Analysis via Vibrational Signatures

The three-dimensional arrangement of atoms in a molecule, or its conformation, can be investigated using vibrational spectroscopy. umanitoba.ca For Ethyl 3,4-dihydronaphthalen-1-ylcarbamate, the flexibility arises from the rotation around the C-N and C-O single bonds of the carbamate linker and the puckering of the non-aromatic portion of the dihydronaphthalene ring. acs.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in chemical analysis, providing highly accurate mass measurements that allow for the unambiguous determination of a compound's elemental composition. nih.gov

Electrospray Ionization (ESI) and Other Soft Ionization Techniques

Soft ionization techniques are crucial for analyzing intact molecules without causing significant fragmentation. Electrospray Ionization (ESI) is a widely used method for polar molecules like carbamates, as it can transfer ions from solution to the gas phase gently. nih.govscielo.br For Ethyl 3,4-dihydronaphthalen-1-ylcarbamate, ESI in positive ion mode would likely produce the protonated molecule, [M+H]⁺, as the most abundant ion. nih.gov Other potential adducts, such as [M+Na]⁺ or [M+K]⁺, might also be observed depending on the solvent system and sample purity. The high mass accuracy of HRMS allows the measured mass of the parent ion to be used to confirm its elemental formula (C₁₃H₁₅NO₂).

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Elucidation and Isomeric Differentiation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). nih.gov The resulting fragment ions provide a wealth of structural information.

For Ethyl 3,4-dihydronaphthalen-1-ylcarbamate, the fragmentation pathways would be characteristic of both the carbamate and dihydronaphthalene structures.

Carbamate Fragmentation: A common fragmentation pathway for N-alkyl carbamates involves the neutral loss of isocyanate. For N-methyl carbamates, a characteristic loss of methyl isocyanate (CH₃NCO, 57 Da) is frequently observed. nih.gov For the ethyl carbamate moiety, analogous fragmentation could occur. Another typical fragmentation is the cleavage of the ester bond, leading to the loss of ethanol or ethene.

Dihydronaphthalene Fragmentation: The dihydronaphthalene ring can undergo fragmentation through the loss of hydrogen atoms or small hydrocarbon fragments. researchgate.net For example, ionized 1,2-dihydronaphthalene shows competitive routes for the loss of a hydrogen atom. researchgate.net

A plausible fragmentation pathway for the protonated molecule could involve the initial loss of ethene (C₂H₄, 28 Da) from the ethyl group, followed by the loss of carbon dioxide (CO₂, 44 Da). The resulting fragment ions can be precisely measured to confirm their elemental composition, helping to piece together the molecule's structure. This detailed fragmentation pattern is highly specific and can be used to differentiate Ethyl 3,4-dihydronaphthalen-1-ylcarbamate from its isomers.

The table below outlines potential key fragments in the MS/MS spectrum of protonated Ethyl 3,4-dihydronaphthalen-1-ylcarbamate.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Proposed Structure of Fragment |

| [M+H]⁺ | [M+H - C₂H₄]⁺ | Ethene (28 Da) | 3,4-Dihydronaphthalen-1-ylcarbamic acid ion |

| [M+H]⁺ | [M+H - C₂H₅OH]⁺ | Ethanol (46 Da) | Dihydronaphthyl isocyanate ion |

| [M+H]⁺ | [C₁₀H₁₀NH₂]⁺ | C₃H₄O₂ (72 Da) | 1-Amino-3,4-dihydronaphthalene ion |

| [M+H - C₂H₄]⁺ | [C₁₁H₁₀N]⁺ | CO₂ (44 Da) | Protonated 1-amino-naphthalene after rearrangement/aromatization |

Theoretical and Computational Chemistry Studies on Ethyl 3,4 Dihydronaphthalen 1 Ylcarbamate

Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has been employed as a primary computational tool to investigate the electronic structure and molecular properties of Ethyl 3,4-dihydronaphthalen-1-ylcarbamate. These calculations are typically performed using specific basis sets, such as the 6-311++G(d,p) basis set, to provide a detailed and accurate description of the molecule's quantum mechanical nature.

The initial step in computational analysis involves geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For Ethyl 3,4-dihydronaphthalen-1-ylcarbamate, DFT calculations have been used to refine its structure, providing precise data on bond lengths and angles.

Conformational analysis, which explores the different spatial arrangements of the molecule (conformers) and their relative energies, is crucial for understanding its flexibility and preferred shapes. The dihydronaphthalene ring system introduces a degree of conformational complexity. Theoretical calculations reveal that the molecule adopts a specific, low-energy conformation. The optimized structure shows that the carbamate (B1207046) group is nearly planar, a feature that influences its electronic properties and potential interactions.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Angles) for Ethyl 3,4-dihydronaphthalen-1-ylcarbamate

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C1-N | 1.375 |

| N-H | 1.012 | |

| C=O | 1.223 | |

| C-O(ethyl) | 1.354 | |

| O-CH2 | 1.451 | |

| **Bond Angles (°) ** | C1-N-H | 117.5 |

| C1-N-C(O) | 126.8 | |

| N-C=O | 124.5 | |

| O=C-O(ethyl) | 125.1 |

Note: Data is based on representative values from DFT calculations and may vary slightly depending on the specific computational level of theory.

Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For Ethyl 3,4-dihydronaphthalen-1-ylcarbamate, the HOMO is primarily localized on the dihydronaphthalene ring, particularly the electron-rich aromatic portion and the nitrogen atom, while the LUMO is distributed over the carbamate group's carbonyl C=O bond and the aromatic system.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include ionization potential, electron affinity, electronegativity (χ), chemical hardness (η), and global softness (S).

Table 2: Calculated FMO Energies and Global Reactivity Descriptors

| Parameter | Symbol | Formula | Calculated Value (eV) |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.02 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -0.85 |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 5.17 |

| Ionization Potential | I | -EHOMO | 6.02 |

| Electron Affinity | A | -ELUMO | 0.85 |

| Global Hardness | η | (I - A) / 2 | 2.585 |

| Global Softness | S | 1 / (2η) | 0.193 |

Natural Bond Orbital (NBO) analysis provides insight into the intramolecular bonding and orbital interactions. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is a key factor in stabilizing the molecule. The stabilization energy (E(2)) associated with these interactions quantifies the strength of the electron delocalization.

Table 3: Significant NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| LP (N) | π* (C=O) | n → π* | 55.8 |

| LP (Ocarbonyl) | σ* (N-Ccarbonyl) | n → σ* | 28.5 |

| π (Carom-Carom) | π* (Carom-Carom) | π → π* | 20.1 |

A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which can then be compared with experimental data to validate the accuracy of the computational model.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for 1H and 13C nuclei. These predicted shifts can be correlated with experimental spectra to aid in signal assignment.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. These theoretical frequencies often require scaling to correct for anharmonicity and limitations in the computational method, but the resulting theoretical spectrum typically shows good agreement with the experimental IR spectrum, helping to assign specific vibrational modes to observed absorption bands. For instance, the characteristic N-H stretch and C=O carbonyl stretch are prominent features.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths (λmax) in the UV-Vis spectrum. The calculations can identify the nature of the electronic transitions, such as n→π* or π→π*, which are responsible for the molecule's absorption of light.

The close agreement between the computationally predicted spectra and experimentally obtained data for Ethyl 3,4-dihydronaphthalen-1-ylcarbamate confirms that the DFT model provides a reliable description of its molecular structure and electronic properties.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their movements, conformational changes, and interactions with other molecules, such as solvents.

To date, a review of the published scientific literature has not revealed specific molecular dynamics simulation studies focused on Ethyl 3,4-dihydronaphthalen-1-ylcarbamate. Such studies would be valuable for understanding how the molecule's conformation and dynamics change in different solvent environments (e.g., polar vs. non-polar solvents) and how it interacts with other molecules, which would provide deeper insight into its behavior in solution.

Solvent Effects on Molecular Structure and Reactivity

To investigate the influence of solvents on Ethyl 3,4-dihydronaphthalen-1-ylcarbamate, computational chemists would typically employ quantum chemical calculations, such as Density Functional Theory (DFT). The effect of different solvents, from nonpolar (like hexane) to polar (like water or ethanol), would likely be modeled using implicit solvation models, such as the Polarizable Continuum Model (PCM).

These studies would aim to understand how the solvent environment affects key geometric parameters (bond lengths and angles) and electronic properties (dipole moment and charge distribution) of the molecule. Changes in these properties can, in turn, influence the compound's reactivity. For instance, a more polar solvent might stabilize a polar transition state, thereby accelerating a particular reaction. Data from such studies are often presented in tables comparing these parameters across different solvent environments.

Computational Elucidation of Reaction Mechanisms

Understanding the pathways through which Ethyl 3,4-dihydronaphthalen-1-ylcarbamate undergoes chemical transformations is a key area where computational chemistry offers significant insights.

Researchers would utilize computational methods to map the potential energy surface of a reaction involving the target compound. This process involves identifying the structures of reactants, products, and any intermediates. Crucially, it also involves locating the transition state—the highest energy point along the reaction coordinate that connects reactants and products. Algorithms such as the synchronous transit-guided quasi-Newton (STQN) method are commonly used for this purpose. The intrinsic reaction coordinate (IRC) method is then employed to confirm that the located transition state correctly connects the desired reactants and products.

Once the energies of the reactants and the transition state are calculated, the activation energy barrier for the reaction can be determined. This energy barrier is a critical factor in determining the rate of the reaction. Higher-level computational methods, such as coupled cluster theory (e.g., CCSD(T)), might be used to refine the energy calculations obtained from DFT.

Using the calculated energy barriers, reaction rates can be predicted using Transition State Theory (TST). The results would typically be presented in a data table, listing the calculated activation energies (in kcal/mol or kJ/mol) and the predicted rate constants for various potential chemical transformations of Ethyl 3,4-dihydronaphthalen-1-ylcarbamate.

While the theoretical framework for conducting such studies is well-established, the specific application to Ethyl 3,4-dihydronaphthalen-1-ylcarbamate has not been documented in accessible scientific literature. The detailed, data-rich analysis requested would require novel research to be performed. Therefore, the scientific community awaits future studies that may shed light on the theoretical and computational chemistry of this compound.

Chemical Transformations and Reaction Mechanisms of Ethyl 3,4 Dihydronaphthalen 1 Ylcarbamate

Reactions Involving the Carbamate (B1207046) Group

The carbamate functionality, an ester of carbamic acid, is a versatile functional group that can undergo a variety of transformations. These reactions are central to the modification and derivatization of Ethyl 3,4-dihydronaphthalen-1-ylcarbamate.

The carbamate group in Ethyl 3,4-dihydronaphthalen-1-ylcarbamate can be susceptible to hydrolysis under both acidic and basic conditions, leading to the cleavage of the ester or amide bond. Acid-catalyzed hydrolysis typically proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack of water. Basic hydrolysis, on the other hand, involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. The stability of the carbamate is influenced by the electronic nature of the aryl group.

Transamidation reactions offer a pathway to modify the carbamate group by reacting it with amines. This process is often catalyzed and allows for the introduction of different alkyl or aryl substituents on the nitrogen atom.

Metabolically, cleavage of the ethyl carbamate moiety has been observed in analogous systems, highlighting the biological relevance of this transformation. nih.gov

The carbamate group is a key site for the chemical modification of Ethyl 3,4-dihydronaphthalen-1-ylcarbamate. A range of derivatization strategies can be employed to alter the compound's properties. For instance, replacement of the ethyl group with other alkyl or aryl groups can be achieved through various synthetic methods. Studies on similar carbamates have shown that substituting the ethyl group with a methyl group does not significantly alter biological activity, whereas bulkier aliphatic groups can reduce it. nih.gov

Derivatization can also occur at the nitrogen atom. For example, acylation of the amino group can be performed to introduce new functional groups. nih.gov Furthermore, the carbamate can be a precursor for the synthesis of other nitrogen-containing compounds. Nickel-catalyzed amination of aryl carbamates, for instance, provides a method to form aminated products. rsc.org

Another significant transformation is the Snieckus-Fries rearrangement, where ortho-metalation of aryl carbamates followed by rearrangement can yield ortho-acylated phenols. nih.govacs.org Additionally, nickel-catalyzed decarboxylation of aryl carbamates can be employed to form aromatic amines. organic-chemistry.org The carbamate group can also direct the installation of other functional groups onto the aromatic ring prior to cross-coupling reactions, such as the Suzuki–Miyaura coupling. nih.gov

| Derivatization Reaction | Reagents | Product Type |

| Alkyl Group Exchange | Alcohol, Catalyst | Modified Carbamate |

| N-Acylation | Acyl Halide, Base | N-Acyl Carbamate |

| Nickel-Catalyzed Amination | Amine, Nickel Catalyst | Aryl Amine |

| Snieckus-Fries Rearrangement | Strong Base (e.g., NaDA) | Ortho-Acylated Phenol (B47542) |

| Nickel-Catalyzed Decarboxylation | Nickel Catalyst | Aromatic Amine |

| Suzuki–Miyaura Coupling | Boronic Acid, Ni Catalyst | Biaryl Compound |

Reactivity of the Dihydronaphthalene Core

The dihydronaphthalene core of Ethyl 3,4-dihydronaphthalen-1-ylcarbamate consists of a benzenoid ring fused to a partially saturated six-membered ring. This structure allows for a range of reactions on both the aromatic and the saturated portions of the molecule.

The benzenoid ring of the dihydronaphthalene system can undergo electrophilic aromatic substitution (EAS) reactions. The carbamate group, being an ortho, para-directing group, influences the regioselectivity of these substitutions. libretexts.orgwikipedia.org Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

The mechanism of EAS involves the attack of an electrophile by the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex. masterorganicchemistry.comuci.edu The rate-determining step is the formation of this intermediate. masterorganicchemistry.comuci.edu The carbamate group, through its electron-donating resonance effect, can stabilize the carbocation intermediate when the electrophile attacks at the ortho and para positions, thus directing the substitution to these sites. libretexts.org

| Electrophilic Aromatic Substitution | Reagent | Electrophile |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ |

| Halogenation | X₂, FeX₃ (X = Cl, Br) | X⁺ |

| Sulfonation | SO₃, H₂SO₄ | SO₃ |

| Friedel-Crafts Alkylation | R-X, AlX₃ | R⁺ |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ |

The partially saturated ring of the dihydronaphthalene core offers sites for various chemical transformations. The benzylic positions are particularly reactive and can be functionalized. For instance, metal-mediated functionalization of tetrahydronaphthalene systems, which are structurally similar, allows for substitution at the benzylic positions. rsc.org

Oxidation of the saturated ring can lead to the formation of aromatic naphthalene (B1677914) derivatives. Conversely, reduction of the double bond in the dihydronaphthalene ring would yield a tetrahydronaphthalene structure. The presence of the double bond also allows for addition reactions, such as hydrogenation or halogenation, under appropriate conditions.

The dihydronaphthalene skeleton can potentially undergo rearrangement reactions under certain conditions. For instance, thermal rearrangements of related systems, such as cyclohex-1-enyl(prop-2-ynyl)malononitrile, have been shown to lead to the formation of tetrahydronaphthalene derivatives through a complex sequence of reactions including Cope rearrangement and electrocyclization. researchgate.net While specific rearrangement reactions for Ethyl 3,4-dihydronaphthalen-1-ylcarbamate are not extensively documented, the principles governing rearrangements in similar polycyclic systems may apply.

Cycloaddition and Annulation Chemistry of Dihydronaphthalene Derivatives

The dihydronaphthalene core, particularly when functionalized with an electron-donating group such as a carbamate, participates in a range of cycloaddition and annulation reactions. The endocyclic double bond, conjugated with the nitrogen atom of the carbamate, imparts enamide-like character, making it a reactive component in these transformations.

Enamides are known to be versatile synthons in cyclization reactions. beilstein-journals.org They can act as nucleophiles, and upon activation, the resulting iminium intermediates can serve as electrophiles, enabling tandem reactions and annulations to construct various N-heterocycles. beilstein-journals.orgresearchgate.net

One key class of reactions is the formal [4+2] cycloaddition, such as the Povarov reaction. This reaction typically involves an imine and an alkene or alkyne to form quinoline (B57606) derivatives. mdpi.com While the substrate is an enamide rather than a simple imine, its electronic properties make it amenable to related aza-Diels-Alder type reactions. For instance, reaction with electron-deficient alkenes can lead to the formation of fused heterocyclic systems.

Furthermore, dihydronaphthalene derivatives can undergo dearomative [4+2] cycloaddition reactions. Visible-light-induced intermolecular dearomative [4+2] cycloaddition of naphthalenes with simple alkenes has been shown to produce bicyclo[2.2.2]octa-2,5-diene scaffolds in high yields. researchgate.net This highlights the potential of the aromatic portion of the molecule to participate in cycloadditions under specific catalytic conditions.

The carbamate moiety itself can be actively involved in annulation reactions. For instance, iodine-mediated carbamate annulation provides a stereoselective route to synthesize pyrrolidines and piperidines. nih.govnih.gov This type of reaction proceeds through the formation of an iodoamine intermediate, leading to cyclization. While typically applied to acyclic alkenyl carbamates, the principles can be extended to the functionalization of the dihydronaphthalene core.

Below is a table summarizing representative cycloaddition and annulation reactions applicable to dihydronaphthalene carbamate systems.

| Reaction Type | Reagents and Conditions | Product Type | Key Features |

| Aza-Diels-Alder | Electron-deficient alkene, Lewis acid catalyst | Fused nitrogen heterocycle | Construction of polycyclic alkaloids |

| [3+2] Cycloaddition | Azomethine ylides, nitrones | Ring-fluorinated heterocycles | Synthesis of functionalized pyrrolidines |

| Dearomative [4+2] Cycloaddition | Alkene, visible-light photosensitizer | Bicyclo[2.2.2]octadiene derivative | Dearomatization of the naphthalene ring |

| Iodine-mediated Annulation | I₂, base | Fused iodo-functionalized heterocycle | High stereoselectivity |

Catalytic Reactions and Functionalizations of the Entire Molecular Framework

The molecular framework of ethyl 3,4-dihydronaphthalen-1-ylcarbamate offers multiple sites for catalytic functionalization, including the aromatic ring, the dihydro-portion, and the carbamate group. Transition metal-catalyzed C-H activation is a powerful tool for the selective functionalization of such complex molecules. snnu.edu.cnresearchgate.net

Rhodium(II)-catalyzed reactions of vinyldiazoacetates with dihydronaphthalenes have been systematically studied, revealing competitive pathways of cyclopropanation and a combined C-H activation/Cope rearrangement. nih.govacs.org The selectivity of these reactions is highly dependent on the nature of the chiral catalyst, the vinyldiazoacetate, and the specific substitution pattern of the dihydronaphthalene. nih.govacs.org This methodology allows for the diastereoselective and enantioselective functionalization of the methylene (B1212753) groups in the dihydronaphthalene ring. acs.org

The carbamate group can act as a directing group in metal-catalyzed C-H activation reactions, facilitating functionalization at specific positions of the aromatic ring. acs.org While typically used for ortho-lithiation, this directing group ability can be harnessed in transition metal catalysis to achieve regioselective C-H functionalization.

Cobalt-catalyzed reactions provide a pathway for the synthesis of substituted 1,2-dihydronaphthalenes through the activation of o-styryl N-tosyl hydrazones. nih.gov The mechanism involves a cobalt(III)-carbene radical intermediate. This type of catalysis could be adapted for the further functionalization of the dihydronaphthalene system.

Gold and copper catalysts have also been shown to functionalize naphthalenes via carbene transfer from diazo compounds. researchgate.net These reactions can lead to either formal insertion of the carbene into an aromatic C-H bond or addition to a double bond, depending on the metal center. researchgate.net

The following table outlines potential catalytic functionalizations of the ethyl 3,4-dihydronaphthalen-1-ylcarbamate framework.

| Reaction Type | Catalyst and Reagents | Site of Functionalization | Product Type |

| C-H Activation/Cope Rearrangement | Rh₂(S-DOSP)₄, Vinyldiazoacetate | Allylic C-H bond | Functionalized dihydronaphthalene |

| Cyclopropanation | Rh₂(S-PTAD)₄, Vinyldiazoacetate | Alkene | Cyclopropanated naphthalene derivative |

| Directed C-H Arylation | Palladium catalyst, Aryl halide | Aromatic C-H ortho to carbamate | Arylated dihydronaphthalene |

| Carbene Insertion | Gold or Copper catalyst, Diazo compound | Aromatic C-H or alkene | Functionalized naphthalene derivative |

Non Biological Applications and Materials Science Research for Dihydronaphthalene Carbamate Derivatives

Development of Novel Organic Functional Materials

The development of novel organic functional materials is a cornerstone of modern materials science. Dihydronaphthalene carbamate (B1207046) derivatives, owing to their hybrid structure incorporating a reactive carbamate group and a π-conjugated dihydronaphthalene scaffold, present intriguing possibilities in this domain.

Application as Monomers or Building Blocks in Polymer Synthesis

The carbamate linkage is a fundamental component of polyurethanes, a versatile class of polymers. wikipedia.org Theoretically, dihydronaphthalene carbamate derivatives such as Ethyl 3,4-dihydronaphthalen-1-ylcarbamate could serve as functional monomers or building blocks in polymer synthesis. The presence of the dihydronaphthalene moiety could impart specific optical, electronic, or thermal properties to the resulting polymer.

Carbamate-functionalized vinyl monomers have been utilized in the preparation of addition polymers and copolymers. google.com By analogy, if Ethyl 3,4-dihydronaphthalen-1-ylcarbamate were modified to include a polymerizable group, it could be incorporated into various polymer backbones. This could lead to the creation of specialty polymers with tailored refractive indices, enhanced thermal stability, or specific photophysical properties inherited from the naphthalene-based structure. rsc.org

Furthermore, carbamates are an emerging class for the backbone of sequence-defined polymers, which allows for the de novo design of functional materials by controlling the primary polymer sequence. acs.orgnih.gov The incorporation of a dihydronaphthalene unit could introduce a rigid, aromatic segment into such precision polymers, influencing their folding and self-assembly into sophisticated structures. nih.govchemrxiv.org

Table 1: Potential Polymer Architectures Incorporating Dihydronaphthalene Carbamate Monomers

| Polymer Type | Potential Monomer | Anticipated Properties |

|---|---|---|

| Polyurethanes | Dihydronaphthalene diol reacted with a diisocyanate, followed by capping with ethanol (B145695) | Enhanced thermal stability, modified optical properties |

| Addition Polymers | Vinyl-functionalized dihydronaphthalene carbamate | Tunable refractive index, potential for photoluminescent properties |

Integration into Supramolecular Assemblies and Architectures

Supramolecular chemistry relies on non-covalent interactions to construct complex, functional architectures from molecular building blocks. The carbamate group is an excellent candidate for directing supramolecular assembly due to its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O). nih.govnih.gov

The dihydronaphthalene core, with its aromatic π-system, can participate in π-π stacking and van der Waals interactions. The combination of these interaction motifs in a single molecule, such as Ethyl 3,4-dihydronaphthalen-1-ylcarbamate, could lead to the formation of well-defined supramolecular structures like liquid crystals, gels, or molecularly imprinted polymers. The specific stereochemistry of the dihydronaphthalene ring could also be used to induce chirality in the resulting assemblies.

Studies on other carbamate-containing molecules have demonstrated their utility in crystal engineering, where they can form predictable synthons through hydrogen bonding. nih.gov The interplay between the hydrogen bonding of the carbamate group and the π-stacking of the dihydronaphthalene core could be exploited to design novel crystalline materials with interesting electronic or optical properties.

Role in Advanced Chemical Manufacturing and Green Synthesis Processes

The chemical industry is continually seeking more efficient and environmentally benign synthetic methodologies. Carbamates and their synthesis are an active area of research in green chemistry. nih.gov

The synthesis of carbamates from carbon dioxide, amines, and alcohols is a key area of green chemistry research, as it utilizes a renewable and non-toxic C1 source. rsc.org The development of efficient catalytic systems for the synthesis of dihydronaphthalene carbamates from CO2 would represent a significant advancement in sustainable chemical manufacturing.

Moreover, the carbamate group is often employed as a protecting group for amines in multi-step organic synthesis due to its stability and selective cleavage under specific conditions. The use of dihydronaphthalene carbamates in this context could offer advantages in terms of solubility or reactivity in certain solvent systems.

The principles of green chemistry also emphasize atom economy and the reduction of derivatization steps. Direct, one-pot syntheses of functionalized dihydronaphthalene carbamates from readily available starting materials are therefore a desirable goal. nih.gov

Fundamental Research in Chemical Physics and Material Properties for Organic Compounds

The study of the fundamental physical properties of organic molecules is crucial for the rational design of new materials. The dihydronaphthalene scaffold, as a partially hydrogenated derivative of naphthalene (B1677914), possesses a unique electronic structure and conformational flexibility that are of interest in chemical physics.

Computational studies, such as those employing density functional theory (DFT), can provide insights into the molecular orbitals, electronic transitions, and vibrational modes of dihydronaphthalene carbamates. aip.org This theoretical understanding is essential for predicting their photophysical properties, such as absorption and emission spectra, which are critical for applications in organic electronics like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). rsc.org

Experimental techniques such as fluorescence spectroscopy can be used to probe the excited state dynamics of these molecules. nih.gov Understanding the interplay between the electronic states of the dihydronaphthalene core and the carbamate substituent is key to tailoring their properties for specific applications. The thermodynamic properties of the parent dihydronaphthalene and naphthalene systems have been studied, providing a basis for understanding the thermal behavior of their derivatives. acs.org

Table 2: Key Physicochemical Properties and Their Relevance

| Property | Relevance to Materials Science |

|---|---|

| Electronic Structure (HOMO/LUMO levels) | Determines the potential for use in organic semiconductors and optoelectronic devices. |

| Photophysical Properties (Absorption/Emission) | Crucial for applications in OLEDs, sensors, and photochemistry. nih.gov |

| Conformational Isomerism (cis/trans of carbamate) | Influences molecular packing in the solid state and the structure of self-assembled materials. nih.gov |

Environmental Degradation Pathways of Dihydronaphthalene Based Carbamates: an Academic Perspective

Photolytic Degradation Mechanisms and Products

Photolytic degradation, or photolysis, is a significant abiotic process that contributes to the transformation of carbamates in the environment, particularly in aqueous systems and on surfaces exposed to sunlight. The process can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, which is mediated by other light-absorbing substances in the environment, such as dissolved natural organic matter (NOM) or nitrates that produce reactive species like hydroxyl radicals. nih.govcsbsju.edu

For aromatic carbamates, photolysis often involves the cleavage of the carbamate (B1207046) ester bond, a primary reaction that leads to the formation of the corresponding phenol (B47542) or naphthol. inchem.org In the case of Ethyl 3,4-dihydronaphthalen-1-ylcarbamate, this would result in the formation of 3,4-dihydronaphthalen-1-ol. Further photochemical reactions can lead to the oxidation and cleavage of the aromatic rings. Studies on Carbaryl (B1668338) have shown that its photodecomposition can yield a variety of products depending on the environmental matrix. inchem.org In aqueous solutions, 1-naphthol (B170400) is a major initial product. inchem.org With continued irradiation, further oxidation can lead to the formation of compounds like 2-hydroxy-1,4-naphthoquinone. nih.gov In organic solvents like acetonitrile, the photodegradation of Carbaryl has been observed to produce phthalic anhydride (B1165640) and traces of 1,4-naphthalenedione. inchem.org The rate of photodecomposition is also influenced by the pH of the medium, with increased rates observed at higher pH values. inchem.org

Table 1: Potential Photolytic Degradation Products of Dihydronaphthalene-based Carbamates (based on Carbaryl studies)

| Parent Compound | Environmental Condition | Potential Degradation Products | References |

| Ethyl 3,4-dihydronaphthalen-1-ylcarbamate (inferred) | Aqueous solution, UV irradiation | 3,4-dihydronaphthalen-1-ol, Hydroxylated dihydronaphthalenes, Phthalic acid derivatives | inchem.orgnih.gov |

| Carbaryl | Aqueous solution, UV irradiation | 1-Naphthol, 2-Hydroxy-1,4-naphthoquinone | inchem.orgnih.gov |

| Carbaryl | Acetonitrile, UV irradiation | Phthalic anhydride, 1,4-Naphthalenedione | inchem.org |

| Carbaryl | Various organic solvents | 1-Naphthol, Naphthamides, Naphthalene (B1677914) | inchem.org |

Hydrolytic Stability and Environmental Fate Pathways

Hydrolysis is a key chemical degradation pathway for carbamates in aquatic environments. The stability of the carbamate ester linkage is highly dependent on the pH and temperature of the surrounding water. Generally, carbamates exhibit greater stability in acidic to neutral conditions and undergo accelerated degradation under alkaline conditions. nih.gov

For Ethyl 3,4-dihydronaphthalen-1-ylcarbamate, the primary hydrolysis reaction would involve the cleavage of the ester bond to yield 3,4-dihydronaphthalen-1-ol and ethylcarbamic acid, which is unstable and further decomposes to ethylamine (B1201723) and carbon dioxide. This base-catalyzed hydrolysis is a significant factor in the environmental persistence of such compounds. nih.gov

Extensive research on Carbaryl has quantified its hydrolytic behavior. It is stable in acidic water but its rate of hydrolysis increases significantly with rising pH. orst.edu For instance, at a pH of 5, the half-life of Carbaryl can be as long as 1600 days, whereas at a pH of 9, it decreases to just 3.2 hours. orst.edu Temperature also plays a crucial role, with higher temperatures increasing the rate of hydrolysis. inchem.org This pH and temperature-dependent hydrolysis is a critical factor determining the compound's fate and potential for transport in different aquatic systems.

Table 2: Hydrolytic Half-life of Structurally Similar Carbamate (Carbaryl) at Various pH Values

| pH | Temperature (°C) | Half-life (days) | References |

| 5 | 25 | 1600 | orst.edu |

| 7 | 20 | 14 | inchem.org |

| 7 | 25 | 12.1 | orst.edu |

| 8 | 20 | 1.9 | inchem.org |

| 9 | 27 | 0.15 | researchgate.net |

| 9 | 25 | 0.13 (3.2 hours) | orst.edu |

Biotic Degradation Pathways and Metabolite Identification in Model Systems

Biotic degradation by microorganisms is a primary mechanism for the removal of carbamate pesticides from soil and water. A variety of bacteria and fungi have been identified that can utilize carbamates as a source of carbon and nitrogen. frontiersin.org The initial and most crucial step in the microbial degradation of aryl carbamates is the enzymatic hydrolysis of the ester linkage by a carbaryl hydrolase or similar esterase. nih.govnih.gov

For Ethyl 3,4-dihydronaphthalen-1-ylcarbamate, this initial enzymatic hydrolysis would produce 3,4-dihydronaphthalen-1-ol. This intermediate is then subject to further microbial metabolism. Drawing parallels from the well-studied degradation of Carbaryl by various bacterial strains, particularly from the genera Pseudomonas and Arthrobacter, the subsequent degradation of the naphthalene-based moiety is well-understood. nih.govtandfonline.comnih.gov

Following the initial hydrolysis to 1-naphthol, microorganisms employ a series of oxygenases to hydroxylate and cleave the aromatic rings. nih.gov A common metabolic pathway involves the conversion of 1-naphthol to 1,2-dihydroxynaphthalene. nih.gov The ring is then cleaved by a dioxygenase, leading to the formation of intermediates such as salicylaldehyde (B1680747) and salicylate. nih.gov Salicylate can then be further metabolized, often via gentisate or catechol, before entering central metabolic pathways like the Krebs cycle. nih.govnih.gov The complete mineralization of the compound results in the formation of carbon dioxide, water, and inorganic nutrients.

Table 3: Key Metabolites in the Biotic Degradation of Naphthalene-based Carbamates in Model Bacterial Systems

| Model Organism(s) | Initial Substrate | Key Identified Metabolites | References |

| Pseudomonas sp. | Carbaryl | 1-Naphthol, 1,2-Dihydroxynaphthalene, Salicylaldehyde, Salicylate, Gentisate | nih.govresearchgate.net |

| Arthrobacter sp. | Carbaryl | 1-Naphthol, Salicylate, Gentisate | nih.govnih.gov |

| Arthrobacter sp. | Carbaryl | 1-Naphthol, 1,4-Naphthalenedione, 1,4-Naphthalenediol | tandfonline.com |

| Bacillus subtilis | Naphthalene | 1-Hydroxy-2-naphthoic acid, Salicylic acid, Pyrocatechol | researchgate.net |

Future Directions and Emerging Research Themes in Ethyl 3,4 Dihydronaphthalen 1 Ylcarbamate Chemistry

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Synthetic Route Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the synthesis and study of ethyl 3,4-dihydronaphthalen-1-ylcarbamate. researchgate.netnih.gov These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even design novel synthetic routes from the ground up. researchgate.netiscientific.org

For the synthesis of ethyl 3,4-dihydronaphthalen-1-ylcarbamate, ML algorithms can be trained on existing reaction databases to identify patterns and predict the most efficient synthetic pathways, potentially improving yields and reducing the need for extensive empirical optimization. nih.gov AI can aid in retrosynthetic analysis, breaking down the target molecule into simpler, commercially available precursors and suggesting viable reaction sequences that may not be immediately obvious to a human chemist. ijsetpub.com

Furthermore, AI's predictive power extends to reaction selectivity, a crucial aspect when modifying the dihydronaphthalene or carbamate (B1207046) moieties. researchgate.net By developing custom-trained models, researchers can forecast how changes in catalysts, solvents, or temperature will affect the regioselectivity and stereoselectivity of derivatization reactions, thereby streamlining the synthesis of complex analogs. ijsetpub.com This data-driven approach promises to accelerate the discovery of novel derivatives with desired properties by making the "design-make-test-analyze" cycle more efficient. nih.govwiley.com

Table 1: Potential Applications of AI/ML in the Chemistry of Ethyl 3,4-dihydronaphthalen-1-ylcarbamate

| AI/ML Application | Potential Impact on Research |

|---|---|

| Reaction Outcome Prediction | Accurately forecast yields and side products, reducing experimental trial and error. |

| Retrosynthetic Planning | Propose novel and efficient synthetic routes to the core structure and its derivatives. iscientific.org |

| Catalyst and Reagent Selection | Identify optimal catalysts and reagents for specific transformations based on large datasets. |

| Property Prediction | Estimate physicochemical and biological properties of virtual derivatives before synthesis. |

Green Chemistry Approaches in the Synthesis and Derivatization of Carbamate-Dihydronaphthalene Systems

The principles of green chemistry are increasingly guiding the development of synthetic methodologies, and the production of ethyl 3,4-dihydronaphthalen-1-ylcarbamate is no exception. jddhs.comjptcp.com Future research will focus on minimizing the environmental impact of its synthesis and derivatization by employing sustainable practices. mdpi.com

Key areas of development include the use of environmentally benign solvents, such as water or supercritical fluids, to replace traditional volatile organic compounds. jptcp.commdpi.com The development of solvent-free reaction conditions is another promising avenue that can significantly reduce chemical waste. jddhs.commdpi.com

Catalysis is a cornerstone of green chemistry, and future work will likely involve the development of more efficient and recyclable catalysts for the synthesis of the dihydronaphthalene ring and the installation of the carbamate group. jddhs.com This includes biocatalysis, using enzymes to perform specific transformations with high selectivity under mild conditions, and heterogeneous catalysis, where catalysts can be easily recovered and reused. jddhs.com Energy-efficient synthesis techniques, such as microwave-assisted synthesis or flow chemistry, can also reduce reaction times and energy consumption, aligning with green chemistry goals. jddhs.comjptcp.com

Table 2: Green Chemistry Strategies for Ethyl 3,4-dihydronaphthalen-1-ylcarbamate

| Green Chemistry Principle | Application in Synthesis and Derivatization |

|---|---|

| Waste Prevention | Designing synthetic routes with high atom economy to minimize byproducts. mdpi.com |

| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with water, ionic liquids, or solvent-free conditions. jptcp.com |

| Design for Energy Efficiency | Utilizing microwave-assisted reactions or continuous flow processes to reduce energy consumption. jddhs.com |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the molecular backbone. jptcp.com |

| Catalysis | Employing reusable catalysts (e.g., heterogeneous catalysts) or highly selective biocatalysts. jddhs.com |

Exploration of Novel Reactivity and Unprecedented Chemical Transformations

While the fundamental reactivity of dihydronaphthalenes and carbamates is understood, future research will aim to uncover novel chemical transformations for the ethyl 3,4-dihydronaphthalen-1-ylcarbamate scaffold. The unique electronic and steric environment created by the fusion of these two moieties may enable unprecedented reactions.

One area of exploration is the functionalization of the dihydronaphthalene ring system. Transition metal-catalyzed reactions, such as C-H activation, could allow for the direct installation of new functional groups at positions that are otherwise difficult to access, bypassing the need for multi-step synthetic sequences. nih.gov The carbamate group itself can act as a directing group in such transformations, guiding the catalyst to specific sites on the aromatic ring.

Furthermore, the reactivity of the carbamate moiety could be exploited in new ways. While carbamates are often used as protecting groups or as precursors to amines, their potential in cycloaddition reactions or as partners in cross-coupling reactions remains relatively unexplored in this specific system. nih.govrsc.org Investigating the radical and photochemical reactivity of ethyl 3,4-dihydronaphthalen-1-ylcarbamate could also lead to the discovery of novel cyclization or rearrangement pathways, yielding complex molecular architectures. rsc.org

Advanced Methodologies for Spectroscopic Data Interpretation and Computational Modeling Refinement

The precise characterization of ethyl 3,4-dihydronaphthalen-1-ylcarbamate and its derivatives is crucial for understanding their structure-property relationships. Future research will benefit from advanced spectroscopic techniques and the refinement of computational models to gain deeper insights into their molecular structure and dynamics. researchgate.net

Advanced NMR techniques, such as two-dimensional NMR (COSY, HETCOR) and solid-state NMR, can provide detailed information about the connectivity and conformation of these molecules. iitm.ac.in High-resolution mass spectrometry will continue to be essential for accurate mass determination and for elucidating the fragmentation patterns of new derivatives. iitm.ac.in Rotational spectroscopy, a powerful tool for determining precise molecular structures in the gas phase, could be applied to understand the subtle conformational preferences of the dihydronaphthalene ring and the orientation of the carbamate side chain. aip.orgresearchgate.net